molecular formula C9H9N3O3S B2675813 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid CAS No. 16943-35-4

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid

Cat. No.: B2675813
CAS No.: 16943-35-4
M. Wt: 239.25
InChI Key: SWNQXKLPDIQIIX-UHFFFAOYSA-N
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Description

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazinones This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a propanoic acid side chain

Preparation Methods

The synthesis of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid typically involves a multi-step procedure. One common synthetic route includes the following steps :

    Generation of S-alkylated derivatives: This step involves the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with ethyl 2-chloroacetoacetate.

    Intramolecular cyclization: The S-alkylated derivatives undergo intramolecular cyclization with microwave irradiation to form the thiazolo[3,2-b][1,2,4]triazinone core.

    Hydrolysis and amidation: The final steps include hydrolysis and amidation to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazine rings, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid involves its interaction with molecular targets such as leucyl-tRNA synthetase . By inhibiting this enzyme, the compound disrupts protein synthesis in bacteria, leading to their growth inhibition. The specific pathways involved in this process include the inhibition of aminoacylation of tRNA, which is essential for protein translation.

Comparison with Similar Compounds

3-(3-Methyl-7-oxo-7H-thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the propanoic acid side chain, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3-(3-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-5-4-16-9-10-8(15)6(11-12(5)9)2-3-7(13)14/h4H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNQXKLPDIQIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C(=NN12)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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